tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate
Overview
Description
tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a formyl group at the 3-position, a nitro group at the 4-position, and a tert-butyl ester at the 1-position of the indole ring.
Mechanism of Action
Target of Action
“tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate”, also known as “3-Formyl-4-nitro-indole-1-carboxylic acid tert-butyl ester”, is a derivative of indole . Indole derivatives are known to interact with a variety of targets in the body, including various enzymes and receptors . .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, often related to the targets they interact with
Result of Action
Indole derivatives are known to have a variety of effects, often related to the biochemical pathways they affect
Biochemical Analysis
Biochemical Properties
tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate: plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s formyl and nitro groups are reactive and can participate in nucleophilic and electrophilic reactions, respectively. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, affecting the overall cellular redox state . Additionally, the compound can bind to proteins involved in signal transduction pathways, potentially altering their function and downstream signaling events.
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis through the activation of caspases and the mitochondrial pathway . This compound can also influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. In non-cancerous cells, it may exert protective effects against oxidative stress by upregulating antioxidant defense mechanisms.
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory responses . Additionally, it can activate transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and high temperatures . Long-term studies have shown that its effects on cellular function can persist for several days, with sustained activation of antioxidant pathways and inhibition of inflammatory responses. Prolonged exposure may lead to adaptive responses in cells, potentially reducing its efficacy over time.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, it has been observed to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse reactions.
Metabolic Pathways
This compound: is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can further interact with cellular macromolecules, potentially leading to oxidative damage. The compound can also affect metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters, such as organic anion-transporting polypeptides, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues.
Subcellular Localization
The subcellular localization of This compound is critical for its activity and function. It has been observed to localize in the mitochondria, where it can influence mitochondrial function and induce apoptosis . The compound can also be found in the nucleus, where it can interact with DNA and transcription factors, affecting gene expression. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with commercially available 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields the corresponding formyl derivative.
Protection: The formyl derivative is then converted to its N-Boc (tert-butoxycarbonyl) derivative.
Reduction: The aldehyde group is reduced using sodium borohydride in methanol to obtain the corresponding alcohol.
Protection of Hydroxy Group: The hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Introduction of Nitro Group: The nitro group is introduced at the 4-position using appropriate nitration conditions.
Final Product: The final product, this compound, is obtained after purification steps.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions are commonly used.
Substitution: Hydrolysis can be carried out using aqueous acid or base.
Major Products
Oxidation: 3-carboxy-4-nitro-1H-indole-1-carboxylate.
Reduction: tert-Butyl 3-formyl-4-amino-1H-indole-1-carboxylate.
Substitution: 3-formyl-4-nitro-1H-indole-1-carboxylic acid.
Scientific Research Applications
tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-formyl-1H-indole-1-carboxylate: Lacks the nitro group at the 4-position.
tert-Butyl 4-nitro-1H-indole-1-carboxylate: Lacks the formyl group at the 3-position.
tert-Butyl 3-formyl-4-amino-1H-indole-1-carboxylate: Contains an amino group instead of a nitro group at the 4-position.
Uniqueness
tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate is unique due to the presence of both a formyl group at the 3-position and a nitro group at the 4-position, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
tert-butyl 3-formyl-4-nitroindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5/c1-14(2,3)21-13(18)15-7-9(8-17)12-10(15)5-4-6-11(12)16(19)20/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQLLEWIPLWWHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856490 | |
Record name | tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1195785-11-5 | |
Record name | tert-Butyl 3-formyl-4-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70856490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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